A Comprehensive Technical Guide to 5-Chlorobenzo[d]isoxazol-3-ol: Core Properties and Applications
A Comprehensive Technical Guide to 5-Chlorobenzo[d]isoxazol-3-ol: Core Properties and Applications
Abstract
5-Chlorobenzo[d]isoxazol-3-ol, also known by its tautomeric name 5-chloro-1,2-benzoxazol-3-one (CAS No: 24603-63-2), is a heterocyclic compound of significant interest in medicinal chemistry and neuropharmacology. Its rigid, fused-ring structure serves as a valuable scaffold for drug design, while its primary biological activity as a potent inhibitor of D-amino acid oxidase (DAAO) places it at the forefront of research into novel therapeutics for neurological disorders. This technical guide provides an in-depth analysis of the compound's fundamental properties, including its structural characteristics, synthesis, spectroscopic profile, and mechanism of action. Authored from the perspective of an application scientist, this document aims to bridge theoretical chemistry with practical laboratory insights for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
The unique biological and chemical profile of 5-Chlorobenzo[d]isoxazol-3-ol stems directly from its molecular architecture. It features a benzene ring fused to an isoxazole ring, with a chlorine substituent at the 5-position and a hydroxyl group at the 3-position.
Nomenclature and Key Identifiers
A consistent and unambiguous identification of chemical compounds is critical for reproducible research. The key identifiers for this compound are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 24603-63-2 | [1] |
| IUPAC Name | 5-chloro-1,2-benzoxazol-3-one | [1] |
| Common Name | 5-Chlorobenzo[d]isoxazol-3-ol | [1] |
| Synonym | CBIO compound | [1] |
| Molecular Formula | C₇H₄ClNO₂ | [1] |
| Molecular Weight | 169.56 g/mol | [1] |
| InChI Key | WIZWHBRFTCYPDN-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC2=C(C=C1Cl)C(=O)NO2 | [2] |
Structural Analysis and Tautomerism
A key structural feature of this molecule is its existence in a tautomeric equilibrium between the enol form (5-Chlorobenzo[d]isoxazol-3-ol) and the more stable keto form (5-chloro-1,2-benzoxazol-3-one).[3] This equilibrium is fundamental to its reactivity and interaction with biological targets. The IUPAC nomenclature favors the keto form, which is often predominant in the solid state.
Core Physical Properties
The compound's physical properties reflect a stable, crystalline solid with strong intermolecular forces, including hydrogen bonding from the hydroxyl/amide group and π-π stacking of the aromatic rings.[3]
| Property | Value | Source(s) |
| Appearance | Off-white to white-beige crystalline powder | [3] |
| Melting Point | 216-220 °C | [3] |
| Boiling Point | 336.7 °C (at 760 mmHg) | [3] |
| Density | 1.486 g/cm³ | [3] |
| Flash Point | 157.4 °C | [3] |
| pKa (Predicted) | 13.14 ± 0.20 | [3] |
Synthesis and Spectroscopic Characterization
The synthesis of 5-Chlorobenzo[d]isoxazol-3-ol typically involves an intramolecular cyclization reaction. The choice of precursor and cyclization conditions is crucial for achieving high yield and purity.
Synthetic Workflow
One of the most common and effective synthetic routes proceeds from 2-amino-4-chlorophenol. This precursor is first reacted with a carbonylating agent like urea or phosgene to form the benzoxazolone ring, which is a structural isomer. A more direct route to the target benzisoxazole involves the cyclization of an appropriately substituted hydroxamic acid or oxime. A plausible pathway involves the cyclization of a 2-hydroxy-5-chlorobenzohydroxamic acid derivative.
Field-Proven Experimental Protocol
This protocol describes a robust method for synthesizing the related isomer 5-chloro-1,3-benzoxazol-2(3H)-one, which illustrates the core principle of cyclization from a substituted aminophenol.[4] A similar intramolecular cyclization is the cornerstone for producing 5-Chlorobenzo[d]isoxazol-3-ol.
Objective: To synthesize 5-chloro-1,3-benzoxazol-2(3H)-one via cyclization.
Materials:
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2-amino-4-chlorophenol (0.05 mol)
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Urea (0.05 mol)
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Dimethylformamide (DMF, 10 mL)
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Ice-cold water
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Rectified ethanol
Procedure:
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Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-4-chlorophenol (7.15 g, 0.05 mol).
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Solubilization: Add 10 mL of Dimethylformamide (DMF) and stir until the solid is fully dissolved. Scientist's Note: DMF is an excellent polar aprotic solvent for this reaction, facilitating the dissolution of both reactants.
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Reagent Addition: Add urea (3.0 g, 0.05 mol) to the mixture.
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Reaction: Heat the mixture to 60°C and reflux for 3 hours. The reaction progress can be monitored by the cessation of ammonia gas evolution. Causality Insight: Heating provides the activation energy for the cyclization reaction, where urea acts as a phosgene equivalent, and the elimination of ammonia drives the reaction to completion.
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Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing 200 mL of ice-cold water while stirring vigorously. A precipitate should form immediately. Trustworthiness Check: Precipitation in a non-solvent (water) is a critical step for isolating the crude product from the high-boiling point DMF solvent.
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Isolation & Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water. Recrystallize the crude product from rectified ethanol to yield the pure compound.
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Characterization: Confirm the product's identity and purity using TLC, melting point determination, and spectroscopic methods (IR, NMR, Mass Spec).
Spectroscopic Characterization Profile
Spectroscopic analysis provides a definitive fingerprint for the molecular structure.
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¹H NMR Spectroscopy: The proton NMR spectrum is characterized by signals in the aromatic region (typically 7.0-8.5 ppm). The chlorine atom at the 5-position will influence the chemical shifts and coupling patterns of the three aromatic protons. A broad, D₂O-exchangeable singlet corresponding to the N-H (keto form) or O-H (enol form) proton is also expected.[3]
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¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the seven carbon atoms. Aromatic carbons typically resonate in the 110-160 ppm range. A key diagnostic signal is the downfield resonance of the carbonyl carbon (C=O) in the isoxazole ring, often appearing above 160 ppm.[3]
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Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Due to the keto-enol tautomerism, one can expect:
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A broad absorption band in the 3200-3600 cm⁻¹ range, indicative of O-H or N-H stretching and intermolecular hydrogen bonding.[3]
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A strong absorption peak around 1650-1750 cm⁻¹ corresponding to the C=O stretch of the keto tautomer.
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Multiple sharp bands in the 1450-1650 cm⁻¹ region, characteristic of C=C stretching within the aromatic system.[3]
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-
Mass Spectrometry: The mass spectrum will show a molecular ion peak [M]+ at m/z 169, corresponding to the compound's molecular weight. Characteristic fragmentation patterns include the loss of a chlorine atom (m/z 134) or a carbonyl group (m/z 141).[3]
Biological Activity and Applications in Drug Development
The primary pharmacological value of 5-Chlorobenzo[d]isoxazol-3-ol lies in its potent and specific inhibition of the enzyme D-amino acid oxidase (DAAO).[3]
Mechanism of Action: D-Amino Acid Oxidase (DAAO) Inhibition
DAAO is a flavoenzyme responsible for the metabolic breakdown of D-amino acids, most notably D-serine.[5] D-serine is a crucial co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[5]
In certain neurological conditions, such as schizophrenia, dysregulation of D-serine levels and hypo-functioning of the NMDA receptor are implicated. By inhibiting DAAO, 5-Chlorobenzo[d]isoxazol-3-ol prevents the degradation of D-serine, thereby increasing its local concentration in the brain.[5] This elevation of D-serine enhances NMDA receptor signaling, offering a promising therapeutic strategy to correct the receptor hypofunction.[5]
Therapeutic and Research Applications
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Neurological Disorders: As a DAAO inhibitor, the compound is a lead structure for developing drugs to treat schizophrenia and other CNS disorders where NMDA receptor function is compromised.[3][5]
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Pain Management: Studies have indicated that it may modulate morphine's analgesic effects, suggesting a potential role in developing novel pain management strategies or understanding opioid tolerance.[3]
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Synthetic Building Block: The benzisoxazole core is a privileged scaffold in medicinal chemistry. This compound serves as a versatile starting material for the synthesis of more complex and functionally diverse pharmaceutical agents.[3]
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Other Potential Activities: Preliminary research has suggested potential antimicrobial activity against strains like Staphylococcus aureus and Candida albicans, as well as anti-inflammatory properties, though these areas require more extensive investigation.[3]
Safety and Handling
According to the Globally Harmonized System (GHS) classification, 5-Chlorobenzo[d]isoxazol-3-ol is categorized with a "Warning" signal word.[1]
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Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
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Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[1]
Conclusion
5-Chlorobenzo[d]isoxazol-3-ol is a compound of considerable scientific merit, defined by its keto-enol tautomerism, stable physicochemical properties, and significant biological role as a D-amino acid oxidase inhibitor. Its potential to modulate NMDA receptor activity via D-serine elevation makes it a highly valuable tool for neuropharmacology research and a promising scaffold for the development of next-generation therapeutics. The synthetic accessibility and well-defined spectroscopic profile of this molecule further enhance its utility for researchers in the field. As our understanding of the role of D-amino acids in the central nervous system continues to grow, the importance of specific and potent DAAO inhibitors like 5-Chlorobenzo[d]isoxazol-3-ol is set to increase, paving the way for new treatments for complex neurological disorders.
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